Welcome to the BenchChem Online Store!
molecular formula C15H24N2 B3433647 1-Benzyl-4-methylamino-3,3-dimethylpiperidine CAS No. 473838-38-9

1-Benzyl-4-methylamino-3,3-dimethylpiperidine

Cat. No. B3433647
M. Wt: 232.36 g/mol
InChI Key: CTHAKBRIQNCWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07393957B2

Procedure details

Potassium hydroxide (12.85 g, 230 mmol) was added to the stirred solution of methylamine hydrochloride (15.5 g, 230.0 mmol) in methanol (100 ml) and stirring was continued for 30 min at 30° C. 1-Benzyl-3,3-dimethyl-4-piperidone (5 g, 23.0 mmol), was added to the resulting mixture and stirred for 6 hr. Sodium cyanoborohydride (1.45 g, 23.0 mmol) was added to it and reaction mixture was stirred for 15 hr. The reaction mixture was concentrated to dryness, triturated with water, extracted with chloroform, dried (Na2SO4) and concentrated to give 1-benzyl-4-methylamino-3,3-dimethylpiperidine. Yield 5.3 g (99%), C15H24N2, m/z 233 (M+1), PMR (CDCl3): 0.9 (s, 3H), 1.0 (s, 3H), 1.38 (m, 2H), 1.54 (bs, 1H, D2O exchangeable), 1.68-2.1 (m, 4H), 2.4 (s, 3H), 2.86 (m, 1H), 3.4 (dd, 2H), 7.3 (m, 5H).
Quantity
12.85 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl.CN.[CH2:6]([N:13]1[CH2:18][CH2:17][C:16](=O)[C:15]([CH3:21])([CH3:20])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:22]([BH3-])#[N:23].[Na+]>CO>[CH2:6]([N:13]1[CH2:18][CH2:17][CH:16]([NH:23][CH3:22])[C:15]([CH3:21])([CH3:20])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
12.85 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15.5 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)(C)C
Step Three
Name
Quantity
1.45 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 6 hr
Duration
6 h
STIRRING
Type
STIRRING
Details
was stirred for 15 hr
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)NC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.